methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
CAS No.: 865198-74-9
VCID: VC7272008
Molecular Formula: C19H20N4O7S3
Molecular Weight: 512.57
* For research use only. Not for human or veterinary use.
![methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate - 865198-74-9](/images/structure/VC7272008.png)
Description |
Methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole derivatives class. This compound features multiple functional groups, including sulfonamide and carboxylate moieties, which contribute to its potential biological activities. The presence of these groups suggests that it may exhibit interesting pharmacological properties, making it a candidate for various scientific applications. Synthesis and CharacterizationThe synthesis of methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate likely involves multi-step organic reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound. The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Potential ApplicationsBenzothiazole derivatives, including this compound, are recognized for their diverse biological activities. These activities may include antimicrobial and anticancer properties, enhanced by the presence of sulfonamide groups. Further research is necessary to elucidate specific mechanisms of action and potential therapeutic applications. |
---|---|
CAS No. | 865198-74-9 |
Product Name | methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
Molecular Formula | C19H20N4O7S3 |
Molecular Weight | 512.57 |
IUPAC Name | methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Standard InChI | InChI=1S/C19H20N4O7S3/c1-22(2)33(28,29)13-6-4-12(5-7-13)18(25)21-19-23(11-17(24)30-3)15-9-8-14(32(20,26)27)10-16(15)31-19/h4-10H,11H2,1-3H3,(H2,20,26,27) |
Standard InChIKey | SMLPJGPYDGXVAC-VZCXRCSSSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Solubility | not available |
PubChem Compound | 3685693 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume